Cyclohex-3-en-1-yl(3-(thiazol-2-yloxy)azetidin-1-yl)methanone

CCR2 antagonism chemokine receptor inflammation

Cyclohex-3-en-1-yl(3-(thiazol-2-yloxy)azetidin-1-yl)methanone (CAS 1797741-70-8) is a synthetic small molecule featuring a cyclohexene ring, a thiazol-2-yloxy moiety, and an azetidine core. Based on structural analogy to the cyclohexyl-azetidinyl chemotype disclosed in patent US20110306592, this compound is classified as a putative antagonist of the C-C chemokine receptor type 2 (CCR2).

Molecular Formula C13H16N2O2S
Molecular Weight 264.34
CAS No. 1797741-70-8
Cat. No. B2788327
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclohex-3-en-1-yl(3-(thiazol-2-yloxy)azetidin-1-yl)methanone
CAS1797741-70-8
Molecular FormulaC13H16N2O2S
Molecular Weight264.34
Structural Identifiers
SMILESC1CC(CC=C1)C(=O)N2CC(C2)OC3=NC=CS3
InChIInChI=1S/C13H16N2O2S/c16-12(10-4-2-1-3-5-10)15-8-11(9-15)17-13-14-6-7-18-13/h1-2,6-7,10-11H,3-5,8-9H2
InChIKeyXTEKMNGQVIWQTN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Cyclohex-3-en-1-yl(3-(thiazol-2-yloxy)azetidin-1-yl)methanone (CAS 1797741-70-8): Structural Classification and Evidence Limitations


Cyclohex-3-en-1-yl(3-(thiazol-2-yloxy)azetidin-1-yl)methanone (CAS 1797741-70-8) is a synthetic small molecule featuring a cyclohexene ring, a thiazol-2-yloxy moiety, and an azetidine core. Based on structural analogy to the cyclohexyl-azetidinyl chemotype disclosed in patent US20110306592, this compound is classified as a putative antagonist of the C-C chemokine receptor type 2 (CCR2) [1]. However, a comprehensive search of primary research articles, patent specifications, and authoritative databases (PubChem, ChEMBL) did not yield any quantitative bioactivity data, head-to-head comparator studies, or procurement-relevant characterization for this specific compound from non-excluded sources.

Cyclohex-3-en-1-yl(3-(thiazol-2-yloxy)azetidin-1-yl)methanone: Why In-Class Substitution Is Not Supported by Empirical Evidence


In the absence of publicly available, source-verified quantitative data for this compound, the assumption that other cyclohexyl-azetidinyl CCR2 antagonists or thiazolyloxy-azetidine derivatives can serve as interchangeable substitutes is scientifically unjustified. The cyclohex-3-en-1-yl carbonyl substituent, the specific thiazol-2-yloxy attachment, and the azetidine core collectively define a distinct chemical space whose pharmacological, physicochemical, and safety profiles remain uncharacterized in the peer-reviewed or patent literature accessible from permitted databases [1]. Generic substitution must therefore be deferred until comparative evidence emerges.

Cyclohex-3-en-1-yl(3-(thiazol-2-yloxy)azetidin-1-yl)methanone: Quantitative Differentiation Evidence — Insufficient Data


No Quantitative Comparator Data Available from Permitted Sources

A thorough search of primary literature, patents, and authoritative databases (PubChem, ChEMBL, DrugBank) using the compound name, CAS number, and key substructure queries did not retrieve any quantitative bioactivity data (e.g., IC50, Ki, EC50), selectivity profiles, or pharmacokinetic parameters for this compound from non-excluded sources [1]. The closest structural class, cyclohexyl-azetidinyl CCR2 antagonists, contains numerous examples with reported CCR2 binding and functional antagonism data, but none of the disclosed compounds bear the precise cyclohex-3-en-1-yl(3-(thiazol-2-yloxy)azetidin-1-yl)methanone scaffold [1]. Therefore, no evidence-based differentiation claim can be formulated.

CCR2 antagonism chemokine receptor inflammation

Cyclohex-3-en-1-yl(3-(thiazol-2-yloxy)azetidin-1-yl)methanone: Potential Application Scenarios Based on Class-Level Inference


Exploratory Medicinal Chemistry for CCR2 Antagonism

In the absence of direct evidence, this compound may be considered as a novel scaffold for exploratory medicinal chemistry campaigns targeting CCR2, provided that in-house profiling confirms target engagement and selectivity relative to known cyclohexyl-azetidinyl antagonists (e.g., those in patent US20110306592 [1]). Any procurement decision must be accompanied by a commitment to generate primary pharmacological data.

Chemical Probe Development for Chemokine Receptor Profiling

The thiazol-2-yloxy group and unsaturated cyclohexene ring offer distinct hydrogen-bonding and conformational properties compared to saturated cyclohexyl analogs. This compound could serve as a chemical probe for structure-activity relationship (SAR) studies, but only after experimental validation of its CCR2 binding affinity and functional activity against reference antagonists [1].

Negative Control or Selectivity Tool for JAK/CCR2 Pathway Studies

Given the structural resemblance to both JAK inhibitor and CCR2 antagonist chemotypes, this compound might be evaluated as a potential selectivity tool to deconvolute JAK versus CCR2 pathway contributions, contingent upon empirical proof that it lacks activity at one or both targets. Currently, no such data exist.

Quote Request

Request a Quote for Cyclohex-3-en-1-yl(3-(thiazol-2-yloxy)azetidin-1-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.